molecular formula C21H25NO4 B12755220 3-Pyridinecarboxylic acid, 2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester CAS No. 104568-55-0

3-Pyridinecarboxylic acid, 2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester

Cat. No.: B12755220
CAS No.: 104568-55-0
M. Wt: 355.4 g/mol
InChI Key: ZOVSZMJTWVZDFS-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester is a complex organic compound that combines the structural features of pyridinecarboxylic acid and benzopyran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester typically involves the esterification of 3-pyridinecarboxylic acid with an appropriate alcohol derivative of benzopyran. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the benzopyran moiety.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a dihydropyridine derivative.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring and the benzopyran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydropyridine compounds.

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of the benzopyran moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The benzopyran moiety is known for its antioxidant activity, which can neutralize free radicals and reduce oxidative stress. The pyridinecarboxylic acid component may interact with enzymes and receptors, modulating biological processes such as inflammation and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid (3-pyridinecarboxylic acid): Known for its role in metabolism and as a vitamin B3 supplement.

    Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of pharmaceuticals, including anti-tuberculosis drugs.

    Picolinic acid (2-pyridinecarboxylic acid): Involved in metal ion chelation and biological processes.

Uniqueness

3-Pyridinecarboxylic acid, 2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester is unique due to its combined structural features of pyridinecarboxylic acid and benzopyran, which confer distinct chemical and biological properties. Its potential antioxidant and therapeutic activities make it a compound of significant interest in scientific research.

Properties

CAS No.

104568-55-0

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

2-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)ethyl pyridine-3-carboxylate

InChI

InChI=1S/C21H25NO4/c1-13-14(2)19-17(15(3)18(13)23)7-8-21(4,26-19)9-11-25-20(24)16-6-5-10-22-12-16/h5-6,10,12,23H,7-9,11H2,1-4H3

InChI Key

ZOVSZMJTWVZDFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCOC(=O)C3=CN=CC=C3)C(=C1O)C)C

Origin of Product

United States

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